4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
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Overview
Description
4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is an organic compound that features both nitro and trifluoromethyl functional groups. These groups are known for their significant impact on the compound’s chemical properties, making it a subject of interest in various fields of scientific research. The presence of the trifluoromethyl group, in particular, is notable for its influence on the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. . The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and trifluoromethylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties significantly.
Substitution: The trifluoromethyl group can participate in substitution reactions, often requiring strong nucleophiles and specific catalysts.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted benzamides with altered functional groups.
Scientific Research Applications
4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group influences the compound’s binding affinity and stability. These interactions can modulate various biological pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-nitro-2-(trifluoromethyl)phenol: Shares the trifluoromethyl and nitro functional groups but differs in its overall structure and reactivity.
N-(2-(4-nitrophenyl)ethyl)benzamide: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Uniqueness
4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O4/c17-16(18,19)12-2-1-3-14(10-12)25-9-8-20-15(22)11-4-6-13(7-5-11)21(23)24/h1-7,10H,8-9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSWDFGPGFUADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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